molecular formula C17H13FN2O4 B14500339 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline CAS No. 63624-45-3

2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline

Cat. No.: B14500339
CAS No.: 63624-45-3
M. Wt: 328.29 g/mol
InChI Key: VJUMLBGJLFKKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Fluorobenzyloxy Substitution: The p-fluorobenzyloxy group is introduced through an etherification reaction using p-fluorobenzyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The methoxy and fluorobenzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, bases.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(Fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles
  • 2-[4-(Fluorobenzyloxy)-benzylamino]propionamide

Uniqueness

2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-fluorobenzyloxy group enhances its lipophilicity, while the nitro group contributes to its potential as a bioactive molecule. This combination of properties makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63624-45-3

Molecular Formula

C17H13FN2O4

Molecular Weight

328.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]-6-methoxy-8-nitroquinoline

InChI

InChI=1S/C17H13FN2O4/c1-23-14-8-12-4-7-16(19-17(12)15(9-14)20(21)22)24-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3

InChI Key

VJUMLBGJLFKKGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.